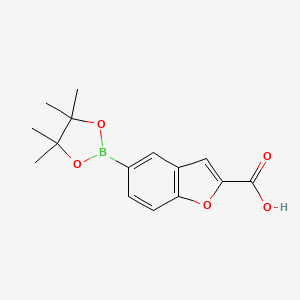

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid

Description

Chemical Structure: The compound features a benzofuran core substituted at the 5-position with a tetramethyl dioxaborolane (pinacol boronate) group and at the 2-position with a carboxylic acid moiety.

- Molecular Formula: C₁₃H₁₆BNO₃

- Molecular Weight: 245.09 g/mol

- CAS Number: 525362-07-6 (exact CAS inferred from structural analogs in )

- Key Identifiers: MDLMFCD13181968 (), EN300-232833 ().

This boronic ester derivative is critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO5/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-9(7-10)8-12(19-11)13(17)18/h5-8H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUWYDZOGUCKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid typically involves the borylation of a benzofuran derivative. One common method is the palladium-catalyzed borylation of 1-benzofuran-2-carboxylic acid using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, such as potassium carbonate, in a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

Hydroboration: Addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Common Reagents and Conditions

Palladium Catalysts: Such as PdCl2(dppf) for borylation and Suzuki-Miyaura coupling.

Bases: Potassium carbonate or sodium hydroxide to facilitate the reactions.

Solvents: Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronate Esters: Resulting from hydroboration reactions.

Scientific Research Applications

Organic Synthesis

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : The compound can be employed to form biaryl compounds through palladium-catalyzed cross-coupling reactions, which are pivotal in building complex molecular architectures.

- Synthesis of Boronate Esters : It can participate in hydroboration reactions to produce boronate esters, which are important intermediates in organic synthesis.

Medicinal Chemistry

This compound has potential applications in the development of pharmaceuticals. Its boron-containing structure allows it to interact with biological molecules effectively:

- Enzyme Inhibition : The compound can act as a probe for studying enzyme activities and may inhibit specific enzymes due to its ability to form stable covalent bonds with active sites .

- Antimicrobial Activity : Derivatives of benzofurancarboxylic acids have shown antimicrobial properties against various bacterial strains. Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria and certain fungi .

Material Science

In material science, this compound can be utilized to create advanced materials with specialized properties:

- Polymeric Materials : The incorporation of boron compounds into polymer matrices can enhance thermal stability and mechanical properties.

- Nanocomposites : Boron-containing compounds are being investigated for their role in developing nanocomposites that exhibit improved conductivity and strength.

Biological Research

The biological applications of this compound are expanding:

- Biological Probes : Its ability to interact with proteins and enzymes makes it a potential candidate for use as a biological probe to study various cellular processes.

- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit anticancer properties, suggesting that this compound may also possess similar activities .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of new chemical structures. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs differing in heterocyclic cores, substituents, and functional groups:

Key Challenges and Industrial Relevance

- Stability : Boronic esters are moisture-sensitive; storage at +4°C is recommended for analogs (e.g., ZX-KR002478 in ).

- Purity : Commercial samples often achieve ≥95% purity (e.g., Combi-Blocks compounds in ), critical for reproducible coupling reactions.

- Scalability : Ethyl ester derivatives (e.g., CAS 1072951-94-0) may offer better handling and scalability compared to carboxylic acids .

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid (often referred to as the boron compound) is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and toxicity profiles.

- IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid

- Molecular Formula: C14H17BO5

- Molecular Weight: 274.08 g/mol

- CAS Number: 849677-21-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The boron atom in its structure plays a crucial role in mediating biological effects through:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .

- Induction of Apoptosis: Studies indicate that it can trigger apoptotic pathways in cancer cells by increasing levels of pro-apoptotic proteins such as caspase-3 .

- Tubulin Polymerization Inhibition: Similar to other known anticancer agents, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induces apoptosis via caspase activation |

| MCF7 (Breast) | 17.02 | Selective cytotoxicity observed |

| HL-60 (Leukemia) | 0.56 | Inhibits tubulin polymerization |

The compound exhibited a significantly lower IC50 value against MDA-MB-231 cells compared to MCF7 cells, suggesting a selective action that spares normal cells while targeting malignant ones.

Case Studies

-

Study on MDA-MB-231 Cells:

- Treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Notably effective at concentrations as low as 0.126 µM, leading to significant apoptosis indicated by increased caspase activity.

- In Vivo Studies:

Toxicity Profile

The safety profile of the compound has been assessed through various toxicity studies:

Q & A

Q. Basic

Q. Advanced

- Monitor boronate ester integrity via ¹¹B NMR (δ ~30 ppm for intact esters; δ ~18 ppm indicates hydrolysis to boronic acid).

- Accelerated stability studies (40°C/75% RH) can predict shelf-life under lab conditions .

What role does this compound play in designing bioactive molecules?

Basic

The benzofuran-carboxylic acid scaffold is a versatile pharmacophore. Applications include:

Q. Advanced

- Prodrug development : Esterification of the carboxylic acid (e.g., methyl ester) enhances cell permeability, with in vivo hydrolysis regenerating the active form.

- Boron neutron capture therapy (BNCT) : The ¹⁰B isotope-enriched derivative could target tumor cells for localized radiation .

How can computational methods aid in predicting the compound’s reactivity and interactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning.

- Molecular docking : Model interactions with biological targets (e.g., COX-2) using the carboxylic acid as an anchor.

- QSAR models : Correlate substituent effects (e.g., methyl groups on the dioxaborolane) with solubility or logP values .

What analytical techniques are critical for characterizing this compound?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.